molecular formula C9H10ClNO2 B12314780 2-Chloro-6-propylpyridine-4-carboxylic acid

2-Chloro-6-propylpyridine-4-carboxylic acid

Cat. No.: B12314780
M. Wt: 199.63 g/mol
InChI Key: ADZGFLWGSFWWDY-UHFFFAOYSA-N
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Description

2-Chloro-6-propylpyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H10ClNO2. It is also known by its IUPAC name, 2-chloro-6-propylisonicotinic acid. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a propyl group at the 6-position, and a carboxylic acid group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-propylpyridine-4-carboxylic acid typically involves the chlorination of 6-propylpyridine-4-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, and conducted under stringent safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-propylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-propylpyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-propylpyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the propyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-6-propylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H10ClNO2/c1-2-3-7-4-6(9(12)13)5-8(10)11-7/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

ADZGFLWGSFWWDY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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